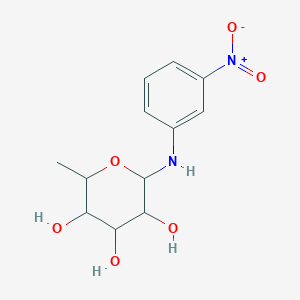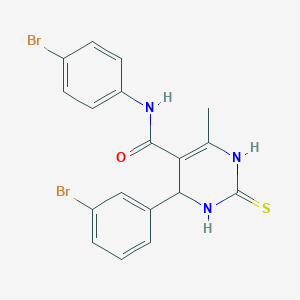![molecular formula C18H19ClO3 B5156657 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde, also known as CEPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzaldehyde family and has a molecular weight of 345.83 g/mol. The purpose of
作用機序
The mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the expression of certain genes involved in cancer cell growth and proliferation, as well as reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, this compound has been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, this compound is stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. One area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and identify potential targets for its therapeutic use. Finally, studies are needed to assess the efficacy of this compound in animal models and clinical trials to determine its potential as a cancer treatment.
合成法
The synthesis of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde involves several steps, including the reaction of 4-ethylphenol with epichlorohydrin to form 3-(4-ethylphenoxy)propyl chloride. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde to form this compound. The yield of this reaction is typically around 50%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-2-14-4-7-17(8-5-14)21-10-3-11-22-18-9-6-16(19)12-15(18)13-20/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYNBKJLWMEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)
![4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5156625.png)


![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)

![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
